Bupranolol vs. Propranolol: 2.4–3.3-Fold Superior Inhibition of Platelet Aggregation In Vitro
In a direct in vitro head-to-head comparison, bupranolol inhibited adrenaline-ADP-induced rabbit platelet aggregation approximately 2.4–3.2 times more effectively than propranolol . With human platelets, bupranolol inhibited adrenaline-induced aggregation about 2.8–3.3 times as effectively as propranolol . Additionally, bupranolol stimulated the disaggregation of pre-formed platelet aggregates, an effect not observed with propranolol . The study authors attribute these effects not to beta-receptor blockade but to bupranolol's membrane-stabilizing activity [1].
| Evidence Dimension | Inhibition of platelet aggregation (adrenaline-ADP-induced in rabbit / adrenaline-induced in human) |
|---|---|
| Target Compound Data | Bupranolol: Reference potency (set as comparator baseline) |
| Comparator Or Baseline | Propranolol: 2.4–3.2× less potent in rabbit; 2.8–3.3× less potent in human |
| Quantified Difference | Bupranolol is 2.4–3.3 times more potent than propranolol in inhibiting platelet aggregation in vitro |
| Conditions | Rabbit and human platelet-rich plasma; aggregation induced by adrenaline (human) or adrenaline+ADP (rabbit); in vitro turbidometric aggregometry |
Why This Matters
For researchers investigating antithrombotic mechanisms or platelet function, bupranolol offers quantitatively superior inhibition of aggregation compared to propranolol, enabling lower effective concentrations and potentially distinct mechanistic insights related to its membrane-stabilizing properties.
- [1] On the inhibition of thrombocyte aggregation by bupranolol: Aggregometric and electron microscopic study in vitro. Popline Database. View Source
